2-(5-methoxy-1H-indol-1-yl)-N-[2-(4-sulfamoylphenyl)ethyl]acetamide
CAS No.:
Cat. No.: VC14978448
Molecular Formula: C19H21N3O4S
Molecular Weight: 387.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C19H21N3O4S |
|---|---|
| Molecular Weight | 387.5 g/mol |
| IUPAC Name | 2-(5-methoxyindol-1-yl)-N-[2-(4-sulfamoylphenyl)ethyl]acetamide |
| Standard InChI | InChI=1S/C19H21N3O4S/c1-26-16-4-7-18-15(12-16)9-11-22(18)13-19(23)21-10-8-14-2-5-17(6-3-14)27(20,24)25/h2-7,9,11-12H,8,10,13H2,1H3,(H,21,23)(H2,20,24,25) |
| Standard InChI Key | ONBSRHKEODKBLZ-UHFFFAOYSA-N |
| Canonical SMILES | COC1=CC2=C(C=C1)N(C=C2)CC(=O)NCCC3=CC=C(C=C3)S(=O)(=O)N |
Introduction
2-(5-methoxy-1H-indol-1-yl)-N-[2-(4-sulfamoylphenyl)ethyl]acetamide is a synthetic organic compound belonging to the indole derivatives class. It is characterized by a complex structure that integrates an indole moiety with a methoxy group and a sulfonamide group. The compound's molecular formula is C19H21N3O4S, and it has a molecular weight of approximately 387.5 g/mol .
Synthesis and Chemical Reactivity
The synthesis of 2-(5-methoxy-1H-indol-1-yl)-N-[2-(4-sulfamoylphenyl)ethyl]acetamide typically involves multiple steps, including the formation of the indole ring and the attachment of the sulfonamide and methoxy groups. The compound's chemical reactivity is influenced by its functional groups, which can participate in various reactions to modify its structure and enhance its biological activity.
Biological Activity and Potential Applications
2-(5-methoxy-1H-indol-1-yl)-N-[2-(4-sulfamoylphenyl)ethyl]acetamide exhibits significant biological activities, making it a valuable candidate for medicinal chemistry research. The presence of both the methoxy group on the indole ring and the sulfonamide functionality enhances its potential therapeutic applications. Studies on its interactions with biological targets are crucial for understanding its pharmacodynamics and pharmacokinetics.
Comparison with Similar Compounds
Several compounds share structural similarities with 2-(5-methoxy-1H-indol-1-yl)-N-[2-(4-sulfamoylphenyl)ethyl]acetamide. These include:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| N-[4-(aminosulfonyl)benzyl]-2-(1H-indol-1-yl)acetamide | Lacks methoxy group | Antimicrobial |
| N-[4-(aminosulfonyl)benzyl]-2-(5-hydroxy-1H-indol-1-yl)acetamide | Contains hydroxy group instead of methoxy | Antitumor |
| N-[4-(sulfonamide)benzyl]-2-(indolyl)acetamide | Sulfonamide and indole | Antimicrobial |
| 2-(7-methoxy-1H-indol-1-yl)-N-[2-(4-sulfamoylphenyl)ethyl]acetamide | Contains different methoxy position | Anticancer |
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